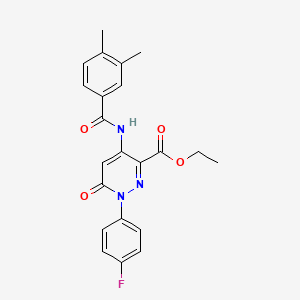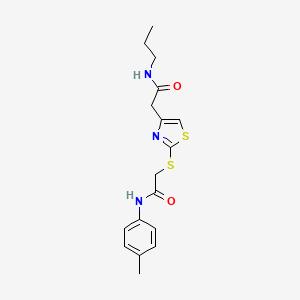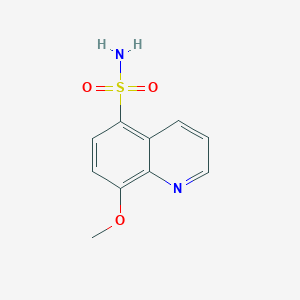
2-(3,4-dimethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Compounds with structural elements similar to "2-(3,4-dimethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide" have been utilized in synthetic chemistry for the construction of complex heterocyclic frameworks. For example, Chikaoka et al. (2003) described the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to erythrinanes, which are a class of natural products with interesting biological activities. This research highlights the potential of using such compounds in synthetic pathways to access biologically relevant heterocycles (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Antioxidant Activity
R. Zaki et al. (2017) synthesized derivatives of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine and assessed their antioxidant activity, finding some compounds to exhibit remarkable antioxidant properties compared to ascorbic acid. This indicates the potential of structurally related compounds in the development of antioxidant agents (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Antimicrobial and Antitumor Activity
Further investigations into compounds with structural similarities reveal potential antimicrobial and antitumor applications. Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating significant antimicrobial activities comparable to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, showing moderate to good binding energies towards GlcN-6-P synthase, a target protein, indicating their potential as antimicrobial and antioxidant agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Photophysical and Electrochemical Properties
The study of photophysical and electrochemical properties of related compounds, such as those by Golla et al. (2020), provides insights into their potential applications in material science. The synthesis and characterization of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines revealed significant photophysical properties, hinting at their potential use in optoelectronic devices (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
Catalysis
Compounds related to "2-(3,4-dimethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide" have also been explored as catalysts. Magubane et al. (2017) synthesized (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which showed activity as catalysts for the transfer hydrogenation of ketones, suggesting potential catalytic applications for similar compounds (Magubane, Alam, Ojwach, & Munro, 2017).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-27-15-6-5-14(11-16(15)28-2)12-18(25)21-17-7-8-19(23-22-17)29-13-20(26)24-9-3-4-10-24/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYPXVLSFELMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)




![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)